(4-Cyclopropylphenyl)methanol
Description
(4-Cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H12O. It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanol group.
Properties
IUPAC Name |
(4-cyclopropylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVDKAYACQKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622740 | |
| Record name | (4-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454678-87-6 | |
| Record name | (4-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Grignard Reaction of 4-Formylphenyl Derivatives with Cyclopropylmagnesium Bromide
- The most direct and widely reported method to synthesize (4-cyclopropylphenyl)methanol involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to 4-formylphenyl derivatives (4-formylbenzaldehyde).
- This reaction proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) at low temperature (0 °C) to control reactivity.
- The intermediate alkoxide formed is then quenched with aqueous ammonium chloride to yield the desired alcohol.
- Cyclopropylmagnesium bromide (1.0 M in THF, 2 equivalents) is added dropwise to a stirred solution of 4-formylphenyl compound (1 equivalent) in anhydrous THF at 0 °C.
- Stirring is continued for 90 minutes to ensure complete reaction.
- The reaction is quenched with saturated NH4Cl solution.
- The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude this compound is often obtained in quantitative yield and can be used without further purification or purified by standard techniques if needed.
$$
\text{4-Formylphenyl} + \text{CyclopropylMgBr} \xrightarrow[\text{THF, 0 °C}]{\text{90 min}} \text{this compound}
$$
- High yield and straightforward procedure.
- Mild reaction conditions.
- Applicable to various substituted 4-formylphenyl derivatives.
Reference:
- This method is described in detail in the supplementary information of a 2022 Organic & Biomolecular Chemistry publication, which provides a robust protocol for preparing phenyl cyclopropyl(phenyl)methanols, including this compound.
Oxidation-Reduction Sequence Starting from this compound Precursors
- In some cases, this compound is prepared by first synthesizing the corresponding cyclopropyl-substituted benzophenone or ketone intermediate, followed by selective reduction.
- For example, cyclopropyl-substituted benzophenones can be reduced using metal hydride reagents to the corresponding benzylic alcohols.
- The ketone intermediate is prepared by oxidation of the corresponding alcohol or via coupling reactions.
- Reduction is carried out using reagents such as sodium borohydride (NaBH4) or magnesium chloride-potassium borohydride (MgCl2-KBH4) complex.
- The reaction is typically performed in solvents like tetrahydrofuran (THF) or ethanol under reflux conditions.
- After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography.
- A patent describes the preparation of cyclopropyl-substituted quinoline methanols via reduction of the corresponding esters using MgCl2-KBH4.
- Similar reduction strategies can be adapted for this compound synthesis from ketone intermediates.
Palladium-Catalyzed Stereoselective Ring-Opening and Functionalization of Aryl Cyclopropyl Ketones
- Advanced synthetic routes involve palladium-catalyzed transformations of aryl cyclopropyl ketones to access cyclopropyl-substituted phenyl methanols.
- The process includes preparation of phenyl cyclopropyl ketones followed by stereoselective ring-opening or reduction to yield the corresponding alcohols.
- Phenyl cyclopropyl ketones are prepared by oxidation of cyclopropyl(phenyl)methanols using Dess-Martin periodinane in dichloromethane (DCM).
- The oxidation is rapid (15 minutes) and yields the ketone in high purity after aqueous workup and column chromatography.
- The ketones can then be subjected to palladium-catalyzed reactions or further reduction to yield this compound derivatives.
Stepwise Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclopropylmagnesium bromide + 4-formylphenyl aldehyde in THF, 0 °C | Formation of cyclopropyl(phenyl)methanol |
| 2 | Dess-Martin periodinane in DCM, 15 min | Oxidation to phenyl cyclopropyl ketone |
| 3 | Pd-catalyzed ring-opening or hydride reduction | Formation of this compound |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Formylphenyl derivative | Cyclopropylmagnesium bromide, THF, 0 °C | Quantitative | Direct Grignard addition; mild and efficient |
| 2 | Cyclopropyl-substituted ketone | MgCl2-KBH4 or NaBH4, reflux in THF/Ethanol | 50-80 | Reduction of ketone intermediates |
| 3 | Cyclopropyl(phenyl)methanol | Dess-Martin periodinane (oxidation), Pd catalyst (optional) | 54-67 | Oxidation to ketone followed by Pd-catalyzed transformations or reduction |
Research Findings and Notes
- The Grignard addition method is the most straightforward and widely used for synthesizing this compound, providing high yields and clean products suitable for further functionalization.
- Oxidation of cyclopropylmethanols to ketones using Dess-Martin periodinane is a mild and effective method, preserving the cyclopropyl ring integrity.
- The palladium-catalyzed methods allow stereoselective transformations and access to more complex derivatives, expanding the utility of this compound in synthetic chemistry.
- Reduction of esters or ketones using MgCl2-KBH4 is effective for obtaining methanol derivatives with cyclopropyl substitution, as demonstrated in patented protocols.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Cyclopropylbenzaldehyde, 4-Cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylphenylmethane.
Substitution: 4-Nitrocyclopropylbenzene, 4-Halocyclopropylbenzene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropylphenyl)methanol is primarily related to its ability to interact with biological molecules. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the cyclopropyl group.
Phenylmethanol: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanol: Similar structure but lacks the phenyl group.
Uniqueness
(4-Cyclopropylphenyl)methanol is unique due to the presence of both a cyclopropyl group and a phenyl ring, which confer distinct chemical and physical properties.
Biological Activity
(4-Cyclopropylphenyl)methanol, with the chemical formula CHO and CAS number 454678-87-6, has garnered attention in scientific research for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a cyclopropyl group attached to a phenyl ring with a hydroxymethyl (-CHOH) functional group. This configuration allows for various interactions with biological molecules, primarily through hydrogen bonding and π-π stacking interactions due to the presence of the aromatic phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.
- Aromatic Interactions : The phenyl ring may engage in π-π interactions, influencing the activity of target biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, making it a candidate for further investigation in drug development.
- Pharmacological Potential : Its structural characteristics indicate possible applications in treating infections and other diseases due to its interaction with biological targets.
Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study investigated the compound's effectiveness against various bacterial strains, showing promising results that warrant further exploration into its mechanism of action and efficacy.
-
Pharmacological Investigations :
- Research has indicated that this compound may affect enzyme activity related to inflammation and oxidative stress pathways, suggesting potential therapeutic applications in managing inflammatory diseases.
-
Structure-Activity Relationship (SAR) :
- Comparative studies with structurally similar compounds highlight the unique reactivity patterns of this compound, emphasizing its distinct biological properties compared to other phenolic compounds.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Effective against specific bacterial strains | Potential for development as an antimicrobial agent |
| Enzyme Interaction | Modulation of enzyme activity related to inflammation | Possible therapeutic use in inflammatory diseases |
| Structural Comparisons | Unique reactivity compared to similar compounds | Insights into the design of new derivatives with enhanced activity |
Q & A
Q. What are the common synthetic routes for (4-Cyclopropylphenyl)methanol, and how do reaction conditions impact yield?
Methodological Answer:
- Nucleophilic Addition: Reacting cyclopropylmethyl bromide with 4-bromophenyl aldehyde in the presence of NaH (60°C, 12–24 h) yields the alcohol via nucleophilic substitution. Typical yields range from 65–75% .
- Aldehyde Reduction: Reducing 4-cyclopropylbenzaldehyde using NaBH₄ in ethanol (room temperature, 4–6 h) achieves ~85% yield. This method avoids harsh conditions, preserving the cyclopropyl ring .
Key Variables:
| Parameter | Nucleophilic Addition | Aldehyde Reduction |
|---|---|---|
| Temperature | 60°C | 25°C |
| Reaction Time | 12–24 h | 4–6 h |
| Yield | 65–75% | 80–85% |
| Purity (HPLC) | ≥95% | ≥98% |
Q. How is this compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): δ 7.36 (d, J = 8.2 Hz, aromatic H), 7.00 (d, J = 8.2 Hz, aromatic H), 1.89–1.83 (m, cyclopropyl CH), 0.95–0.89 (m, cyclopropyl CH₂) .
- ¹³C NMR : 126.3 (aromatic C), 24.5 (cyclopropyl C), 15.05 (CH₃) .
- HRMS : Exact mass calculated for C₁₀H₁₂O: 148.0888 (M+H⁺); observed: 148.0890 .
Q. What are the standard oxidation pathways for this compound?
Methodological Answer:
- Ketone Formation : Oxidation with CrO₃ in acetic acid (40°C, 6 h) converts the alcohol to 4-cyclopropylbenzophenone (80% yield) .
- Competing Pathways : Over-oxidation to carboxylic acids may occur with stronger agents like KMnO₄ (pH > 10). Use milder conditions to preserve the cyclopropyl ring .
Advanced Research Questions
Q. How does the cyclopropyl group influence steric and electronic properties in catalytic reactions?
Methodological Answer:
- Steric Effects : The cyclopropyl ring’s rigidity increases steric hindrance, slowing nucleophilic attacks at the benzylic position (e.g., SN₂ reactions). Kinetic studies show a 30% reduction in reaction rate compared to non-cyclopropyl analogs .
- Electronic Effects : Cyclopropane’s ring strain enhances electron donation via conjugation, stabilizing transition states in electrophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) confirm a 0.15 eV stabilization energy .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
- Solvent Effects : DMSO concentration >1% can denature proteins, altering results .
- Assay Conditions : Use standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Validation : Replicate studies under controlled conditions (e.g., SPR binding assays) to isolate compound-target interactions .
Q. What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (CYP3A4), showing a binding affinity of −8.2 kcal/mol. Key interactions: hydrogen bonds with Thr309 and π-alkyl interactions with the cyclopropyl ring .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the enzyme’s hydrophobic pocket, with RMSD < 2.0 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
